molecular formula C8H9N3S3 B2386557 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole CAS No. 670273-10-6

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole

Cat. No.: B2386557
CAS No.: 670273-10-6
M. Wt: 243.36
InChI Key: RFKUZOGGDROWRA-UHFFFAOYSA-N
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Description

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological and chemical properties. Thiazole derivatives have been extensively studied due to their applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-methylthiazole with appropriate thiadiazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole include other thiazole derivatives such as:

    2-Methylthiazole: A simpler thiazole derivative with fewer functional groups.

    5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with similar sulfur and nitrogen atoms in its structure.

    2-Methyl-4-isothiazolin-3-one: A related compound with antimicrobial properties but a different ring structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-methyl-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S3/c1-5-9-7(3-12-5)4-13-8-11-10-6(2)14-8/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKUZOGGDROWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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